
K-604
概述
描述
K-604 是一种合成有机化合物,以其对酰基辅酶 A:胆固醇酰基转移酶 1 (ACAT1) 的强效和选择性抑制而闻名。这种酶在胆固醇代谢中起着至关重要的作用,通过催化胆固醇和脂肪酰基辅酶 A 形成胆固醇酯。 This compound 由于其选择性抑制 ACAT1 的能力,已被确定为治疗高脂血症和动脉粥样硬化的有希望的候选药物 .
准备方法
合成路线和反应条件
K-604 的合成涉及多个步骤,从核心结构的制备开始,然后进行官能团修饰。关键步骤包括:
苯并咪唑核心形成: 这涉及邻苯二胺与二硫化碳在碱存在下的反应以形成苯并咪唑。
硫醚形成: 然后使苯并咪唑核心与烷基卤化物反应以引入硫醚基团。
哌嗪环形成: 使硫醚中间体与哌嗪反应以形成哌嗪环。
工业生产方法
This compound 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这包括使用连续流动反应器、高通量筛选反应条件以及结晶和色谱等纯化技术,以确保高纯度和产率 .
化学反应分析
反应类型
K-604 经历了几种类型的化学反应,包括:
氧化: this compound 可以被氧化形成亚砜和砜。
还原: 该化合物可以被还原形成硫醚。
常见试剂和条件
氧化: 常见的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 使用如氢化锂铝和硼氢化钠等还原剂。
主要产品
氧化: 亚砜和砜。
还原: 硫醚。
取代: 取代的哌嗪衍生物
科学研究应用
K-604 具有广泛的科学研究应用,包括:
化学: 用作工具化合物来研究 ACAT1 的抑制及其对胆固醇代谢的影响。
生物学: 研究其在调节巨噬细胞胆固醇酯化和外排中的作用。
医学: 作为治疗高脂血症、动脉粥样硬化和非酒精性脂肪肝疾病的潜在治疗剂进行探索。
工业: 用于开发新型降胆固醇药物和制剂 .
作用机制
K-604 通过选择性抑制 ACAT1 发挥作用,ACAT1 是一种参与胆固醇酯化的酶。通过抑制 ACAT1,this compound 减少了胆固醇酯的形成,导致细胞中胆固醇储存减少。这种抑制相对于油酰辅酶 A 是竞争性的,Ki 值为 0.378 微摩尔。 This compound 还增强了巨噬细胞中的胆固醇外排,促进细胞中多余胆固醇的清除 .
相似化合物的比较
K-604 在其对 ACAT1 相比于 ACAT2 的高选择性方面是独一无二的,使其成为研究 ACAT1 在胆固醇代谢中的特定作用的宝贵工具。类似的化合物包括:
CI-1011: 另一种 ACAT 抑制剂,但对 ACAT1 的选择性较低。
F12511: 一种双重 ACAT1 和 ACAT2 抑制剂。
依伐司他汀: 一种对 ACAT1 和 ACAT2 均具有更广泛活性的 ACAT 抑制剂 .
This compound 对 ACAT1 的高选择性使其特别适用于研究这种酶的特定抑制及其对胆固醇代谢和相关疾病的影响。
属性
分子式 |
C23H30N6OS3 |
|---|---|
分子量 |
502.7 g/mol |
IUPAC 名称 |
2-[4-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]piperazin-1-yl]-N-[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]acetamide |
InChI |
InChI=1S/C23H30N6OS3/c1-16-14-19(31-2)21(22(24-16)32-3)27-20(30)15-29-10-8-28(9-11-29)12-13-33-23-25-17-6-4-5-7-18(17)26-23/h4-7,14H,8-13,15H2,1-3H3,(H,25,26)(H,27,30) |
InChI 键 |
VGGMTOYKEDKFLN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=N1)SC)NC(=O)CN2CCN(CC2)CCSC3=NC4=CC=CC=C4N3)SC |
同义词 |
(2-(4-(2-benzimidazol-2ylthio)ethyl)piperazin-1yl)-N-(2,4-bis(methylthio)-6-methyl-3-pyridyl)acetamide 2-(4-(2-(benzimidazol-2- ylthio)ethyl)piperazin-1-yl)-N-(2,4- bis(methylthio)-6-methyl-3-pyridyl)acetamide 2-(4-(2-(benzimidazol-2-ylthio)ethyl)piperazin-1-yl)-N-(2,4-bis(methylthio)-6-methyl-3-pyridyl)acetamide K-604 K604 compound |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
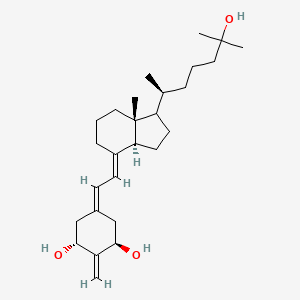
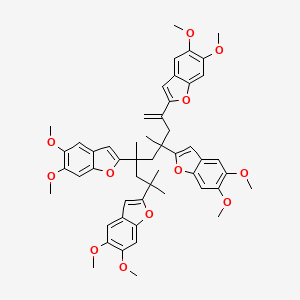

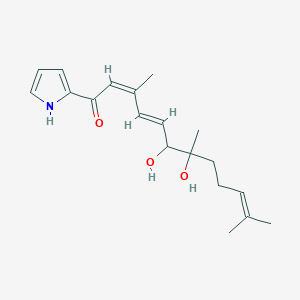

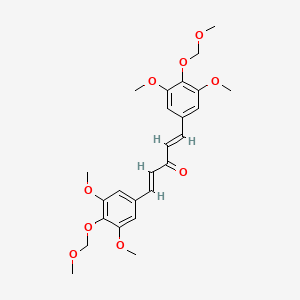
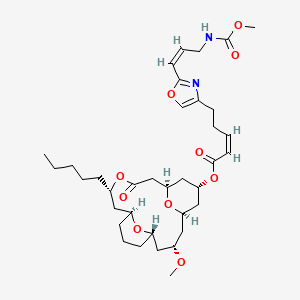

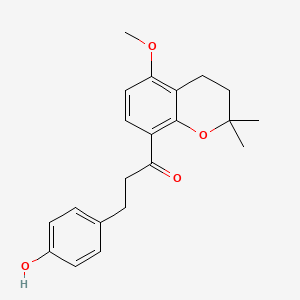
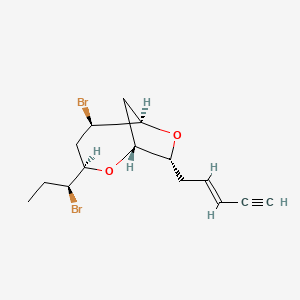
![(3R,4Z,6Z,8E)-3-hydroxy-N-[(2E,4E,6R,7R,9S)-6-hydroxy-9-[(1S,4S,7R,8S)-8-hydroxy-1,5,7-trimethyl-3,6-dioxo-2-oxa-5-azaspiro[3.4]octan-8-yl]-9-methoxy-7-methylnona-2,4-dienyl]-2,2,4-trimethyl-10-(1,3-oxazol-5-yl)deca-4,6,8-trienamide](/img/structure/B1244930.png)
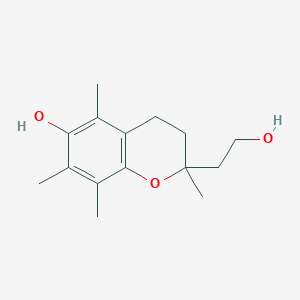
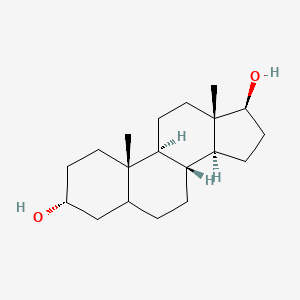
![8-(9,10-Dihydroxy-7-methoxy-3-methyl-1-oxo-3,4-dihydrobenzo[g]isochromen-8-yl)-9,10-dihydroxy-7-methoxy-3-methyl-3,4-dihydrobenzo[g]isochromen-1-one](/img/structure/B1244936.png)
